molecular formula C15H15Cl2N3 B2717993 2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride CAS No. 1052414-60-4

2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride

Cat. No.: B2717993
CAS No.: 1052414-60-4
M. Wt: 308.21
InChI Key: RRHBSHSJAJKZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyridinylindole Derivatives in Medicinal Chemistry

The fusion of indole and pyridine motifs into hybrid structures has been a cornerstone of medicinal chemistry since the mid-20th century. Early work focused on simple indole-pyridine conjugates, but advancements in synthetic methodologies enabled the creation of more complex architectures. A pivotal development occurred in 2014 with Boldron et al.'s synthesis of SAR216471, a P2Y12 antagonist featuring a 5-chloro-1H-indole-3-carboxamide core linked to a pyridazinone-piperazine system. This demonstrated the potential of chloro-substituted indoles in cardiovascular therapeutics.

The Scheiper synthesis route, utilizing sodium chlorite and sodium dihydrogen phosphate buffer for carbaldehyde oxidation, became a benchmark for indole-3-carboxamide production. Subsequent innovations incorporated transition metal catalysis, as seen in the Suzuki coupling strategies employed by Chun et al. for pyridinone-indole hybrids. Modern approaches, exemplified by the 2024 synthesis of OXD-2314, combine nucleophilic aromatic substitution with sophisticated protecting group strategies. This evolution reflects three key trends:

  • Increasing use of cross-coupling reactions for biaryl formation
  • Development of regioselective halogenation techniques
  • Implementation of chiral auxiliaries for stereochemical control

Recent breakthroughs in fragment-based drug design have exploited the pyridinylindole scaffold's ability to simultaneously engage multiple biological targets. The Caravella group's work on isocitrate dehydrogenase 1 (IDH1) inhibitors demonstrated how pyridinone-indole hybrids could achieve mutant-specific inhibition through strategic hydrogen bonding interactions.

Significance of 7-Chloro Substitution in Indole-Based Pharmacophores

Chlorine substitution at the indole 7-position confers distinct electronic and steric properties that enhance target engagement. Comparative studies reveal that 7-chloro derivatives exhibit:

  • 3.2-fold greater binding affinity for serotonin receptors versus non-halogenated analogs
  • Increased metabolic stability due to reduced cytochrome P450 oxidation
  • Enhanced π-stacking capabilities in hydrophobic binding pockets

The chloro group's electronegativity induces dipole moments that stabilize ligand-receptor complexes through halogen bonding interactions. In the context of 2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine, molecular modeling suggests the 7-chloro substituent orients the ethanamine sidechain into optimal positioning for cationic-π interactions with aspartate residues in aminergic receptors.

Synthetic challenges associated with 7-chloro indoles have driven methodological innovations. The 2024 synthesis of OXD-2314 derivatives employed sequential bromination and Suzuki coupling to achieve regioselective functionalization. This contrasts with earlier approaches that relied on directed ortho metalation (DoM) strategies using carbamate directing groups.

Evolution of Research on Pyridin-4-yl Containing Heterocyclic Systems

The pyridin-4-yl moiety has emerged as a privileged structure in CNS drug development due to its:

  • Planar geometry facilitating blood-brain barrier penetration
  • Dual hydrogen bond acceptor capacity at N1 and C2 positions
  • Ability to participate in cation-π interactions via the aromatic π-system

Credille's work on influenza endonuclease inhibitors demonstrated that replacing pyrone with N-methylpyridinone increased potency 5-fold, highlighting the scaffold's versatility. In the case of 2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine, the pyridin-4-yl group likely serves dual roles:

  • Acting as a hydrogen bond acceptor with backbone amides
  • Providing structural rigidity through conjugation with the indole system

Recent synthetic advances have enabled precise functionalization of the pyridin-4-yl ring. The 2024 patent literature describes methods for introducing sulfoxide and sulfone groups at the 2-position while maintaining heterocyclic integrity. These modifications allow fine-tuning of solubility and target selectivity.

Current Research Landscape for Indole Ethanamine Derivatives

The ethanamine sidechain in 2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine represents a critical pharmacophore for neurotransmitter receptor modulation. Key research directions include:

A. Bioisostere Development
Replacement of the primary amine with azetidine or cyclopropylamine groups to mitigate oxidative deamination while maintaining basicity.

B. Prodrug Strategies
Implementation of carbamate prodrugs inspired by historical physostigmine analogs to enhance oral bioavailability.

C. Polypharmacology Approaches
Design of dual 5-HT/σ receptor ligands through strategic positioning of hydrogen bond donors around the ethanamine moiety.

The 2024 synthesis of OXD-2314 derivatives exemplifies modern trends, employing a five-step sequence that achieves 39% overall yield through optimized deprotection protocols. Current structure-activity relationship (SAR) studies focus on balancing target affinity with physicochemical properties, particularly logP and polar surface area.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-chloro-2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3.ClH/c16-13-3-1-2-11-12(4-7-17)14(19-15(11)13)10-5-8-18-9-6-10;/h1-3,5-6,8-9,19H,4,7,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHBSHSJAJKZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=C2CCN)C3=CC=NC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride typically involves the construction of the indole and pyridine rings followed by their coupling. One common method involves the reaction of 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone, which is then treated with 2-cyanothioacetamide to yield the pyridinethione precursor . This precursor undergoes further reactions with various reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure.

Chemical Reactions Analysis

Types of Reactions

2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Antiproliferative Effects

Research indicates that 2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride exhibits notable antiproliferative activity against various cancer cell lines. A study assessing the compound's efficacy reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 29 nM to 78 nM across different cell lines:

Compound GI50 (nM) Cell Line
3a29A375
3b35HCT116
3c42MCF7
4a48HeLa

The presence of specific substituents on the indole ring significantly influences the antiproliferative activity, with halogen substitutions enhancing potency. Molecular docking studies suggest that the compound interacts with key amino acid residues in proteins involved in cancer proliferation pathways, such as EGFR and BRAF.

Case Studies

Several studies have evaluated the therapeutic potential of related compounds, providing insights into their biological activities:

  • Anticancer Studies : A comparative analysis highlighted that derivatives with similar structures exhibited significant cytotoxicity against multiple cancer types. The study reinforced the promising nature of indole-based compounds in oncology by reporting IC50 values ranging from 4.0 to 10.0 µM against various cancer cell lines .
  • Anti-inflammatory Activity : Related compounds have shown potential anti-inflammatory effects by significantly reducing pro-inflammatory cytokines like IL-6 and TNF-alpha in treated cell cultures, suggesting a broader therapeutic application beyond oncology.

Mechanism of Action

The mechanism of action of 2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, indole derivatives are known to interact with cell signaling pathways, influencing processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Indole Core

Halogen Substitution
  • 7-Bromo Analogue :

    • Name : 2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride (CAS: 1052405-41-0).
    • Molecular Weight : ~353.6 g/mol (estimated).
    • Key Difference : Bromine at the indole 7-position instead of chlorine. Bromine’s larger atomic radius may enhance lipophilicity and alter binding interactions .
  • 5-Chloro Isomer: Name: 2-[5-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride. CAS: Not explicitly provided, but structurally analogous to .
Oxygenated Substituents
  • 4-Methoxy Derivative :

    • Name : 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: 74217-56-4).
    • Molecular Weight : 226.71 g/mol.
    • Key Difference : Methoxy group at indole 4-position increases polarity and hydrogen-bonding capacity .
  • 4-Ethoxy Derivative :

    • Name : 2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine hydrochloride (CAS: 1795441-70-1).
    • Molecular Weight : 240.73 g/mol.
    • Key Difference : Ethoxy group enhances lipophilicity compared to methoxy .

Pyridinyl Positional Isomers

Compound Name Pyridine Substituent Position Molecular Weight (g/mol) CAS Number Key Properties
Target Compound Pyridin-4-yl 308.21 294876-16-7 Discontinued
2-[7-Chloro-2-(pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine HCl Pyridin-2-yl 308.21 1049783-68-7 Available via ECHEMI
2-[5-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine HCl Pyridin-3-yl ~295.5 (estimated) Not provided Structural isomer

Key Insights :

  • Pyridin-2-yl vs. Pyridin-4-yl : Pyridin-2-yl substitution may influence π-π stacking due to nitrogen positioning, altering receptor binding .
  • Pyridin-3-yl : The nitrogen’s meta position could reduce basicity compared to para-substituted analogues .

Biological Activity

2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride, also known as a derivative of indole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro-substituted indole and a pyridine moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C15H15ClN3
  • Molecular Weight : 308.21 g/mol
  • CAS Number : Specific CAS number not provided in the sources.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the indole and pyridine rings contributes to its ability to modulate biological processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives that include indole and pyridine moieties have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that indole derivatives could activate apoptotic pathways in cancer cells, leading to reduced viability and increased cell death .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial efficacy .

Neuroprotective Effects

Indole derivatives are also explored for neuroprotective effects. Studies have shown that they may exert protective actions against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress. The specific mechanism involves the inhibition of neuroinflammatory pathways, which are often implicated in diseases such as Alzheimer's .

Case Studies

StudyFindings
Anticancer Activity Indole derivatives similar to the target compound showed IC50 values less than 10 µM against multiple cancer cell lines, indicating potent anticancer activity .
Antimicrobial Testing Compounds with similar structures demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .
Neuroprotection A study on neuroprotective effects revealed a reduction in neuronal apoptosis by 40% when treated with indole derivatives, suggesting a promising avenue for treatment in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic strategies for preparing 2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the indole core. A plausible route includes:

Indole Ring Formation : Condensation of 7-chloro-2-(pyridin-4-yl)indole via Fischer indole synthesis or palladium-catalyzed cross-coupling .

Ethylamine Side Chain Introduction : Alkylation at the C3 position using bromoethylamine or reductive amination of a ketone intermediate .

Hydrochloride Salt Formation : Reaction with HCl in a polar solvent (e.g., ethanol) under controlled pH.
Key Considerations : Monitor reaction intermediates via TLC or HPLC. Optimize stoichiometry to avoid over-alkylation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; rinse exposed skin/eyes with water for 15 minutes .
  • Storage : Seal in airtight containers under inert gas (N₂/Ar), desiccated, at 2–8°C. Avoid light exposure to prevent photodegradation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
Technique Parameters Expected Data
HPLC C18 column, 0.1% TFA in H₂O/MeCNPurity >98%
HRMS ESI+ modeExact mass: 302.06 (M+H⁺)
¹H/¹³C NMR DMSO-d6Indole H (δ 7.2–8.1), pyridyl CH (δ 8.5–8.7)
FT-IR KBr pelletN-H stretch (~3400 cm⁻¹), C-Cl (~750 cm⁻¹)

Advanced Research Questions

Q. How can researchers optimize receptor binding assays for this compound, given its structural similarity to alpha-blockers like Indoramin?

  • Methodological Answer :
  • Assay Design : Use radioligand displacement (³H-prazosin for α₁-adrenoceptors) in isolated tissues (rat aorta) .
  • Controls : Include Indoramin as a positive control (IC₅₀ ~10 nM). Adjust buffer pH (7.4) to mimic physiological conditions.
  • Data Interpretation : Compare Kᵢ values across isoforms (α₁A, α₁B) to assess selectivity. Contradictions may arise from tissue-specific receptor densities .

Q. What strategies mitigate discrepancies in reported metabolic stability data?

  • Methodological Answer :
  • In Vitro Models : Use liver microsomes (human vs. rodent) with NADPH cofactors. Monitor via LC-MS for N-dealkylation or pyridyl oxidation .
  • Confounding Factors : Control for CYP enzyme inhibitors (e.g., ketoconazole). Normalize data to protein content and incubation time.
  • Validation : Cross-validate with hepatocyte assays to account for phase II metabolism .

Q. How can impurity profiling be conducted during scale-up synthesis?

  • Methodological Answer :
  • Identification : Use LC-MS/MS to detect byproducts (e.g., dechlorinated analogs or ethylamine dimerization).
  • Quantification : Spike synthetic batches with known impurities (0.1–1.0%) and validate via calibration curves.
  • Mitigation : Optimize reaction temperature (20–25°C) and solvent purity (HPLC-grade) to suppress side reactions .

Q. What computational approaches predict the compound’s SAR for kinase inhibition?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., JAK2 or PKC isoforms). Focus on indole-pyridyl interactions in hydrophobic pockets.
  • QSAR Models : Train on indole-based kinase inhibitors (pIC₅₀ data) with descriptors like logP, H-bond donors, and topological polar surface area.
  • Validation : Synthesize analogs with modified pyridyl substituents and test in enzymatic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.